molecular formula C18H32O3 B3055688 12-oxo-9E-octadecenoic acid CAS No. 6629-55-6

12-oxo-9E-octadecenoic acid

Cat. No.: B3055688
CAS No.: 6629-55-6
M. Wt: 296.4 g/mol
InChI Key: QHEOVCWNVASAFS-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-oxo-9E-octadecenoic acid can be achieved through enzymatic and chemical methods. One common approach involves the use of hydroperoxide lyases, which catalyze the cleavage of hydroperoxides derived from linoleic acid. For instance, recombinant papaya hydroperoxide lyase has been used to convert 13S-hydroperoxyoctadecadienoic acid into this compound under optimized conditions .

Industrial Production Methods

Industrial production of this compound typically involves the use of biocatalysts and enzyme cascades. A notable method includes the consecutive addition of lipase, lipoxygenase, and hydroperoxide lyase to transform safflower oil into the desired product. This process has been optimized to achieve high yields and efficiency .

Chemical Reactions Analysis

Types of Reactions

12-oxo-9E-octadecenoic acid undergoes various chemical reactions, including:

    Oxidation: The keto group can be further oxidized to form carboxylic acids.

    Reduction: The double bond and keto group can be reduced to form saturated fatty acids.

    Substitution: The keto group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols can react with the keto group under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of 12-hydroxy-9E-octadecenoic acid.

    Reduction: Formation of 12-hydroxy-9E-octadecenoic acid or fully saturated octadecanoic acid.

    Substitution: Formation of 12-alkoxy-9E-octadecenoic acid derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

12-oxo-9E-octadecenoic acid is unique due to its specific structural features and the combination of biological activities it exhibits. Its ability to induce apoptosis in cancer cells and modulate metabolic pathways distinguishes it from other similar compounds.

Properties

IUPAC Name

(E)-12-oxooctadec-9-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O3/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21/h9,12H,2-8,10-11,13-16H2,1H3,(H,20,21)/b12-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHEOVCWNVASAFS-FMIVXFBMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)CC=CCCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC(=O)C/C=C/CCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6629-55-6
Record name Elaidic acid, 12-oxo-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58174
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
12-oxo-9E-octadecenoic acid
Reactant of Route 2
12-oxo-9E-octadecenoic acid
Reactant of Route 3
Reactant of Route 3
12-oxo-9E-octadecenoic acid
Reactant of Route 4
Reactant of Route 4
12-oxo-9E-octadecenoic acid
Reactant of Route 5
Reactant of Route 5
12-oxo-9E-octadecenoic acid
Reactant of Route 6
Reactant of Route 6
12-oxo-9E-octadecenoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.